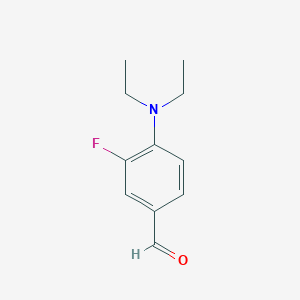

4-(Diethylamino)-3-fluorobenzaldehyde

カタログ番号 B2411309

CAS番号:

152725-10-5

分子量: 195.237

InChIキー: ZHHVPRUEBWLGCP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

4-(Diethylamino)-3-fluorobenzaldehyde is a chemical compound that is related to 4-(Diethylamino)salicylaldehyde . It is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde.

Molecular Structure Analysis

The molecular structure of Schiff bases, including those derived from this compound, is characterized by the presence of an azomethine group (-C=N-) which is crucial for their optical properties.科学的研究の応用

- TDAPA (Tris [4-(diethylamino)phenyl] amine) , a derivative of DEAFB, has been studied for its optoelectronic properties. Researchers have investigated its potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface. TDAPA shows normal dispersion behavior in the visible region, making it suitable for optoelectronic devices like metal–organic semiconductor diodes .

- DEAFB derivatives have been explored for PDT. In PDT, light-sensitive compounds generate reactive oxygen species that can selectively kill cancer cells when exposed to light. DEAFB-based molecules hold promise in this context.

- DEAFB derivatives have demonstrated antibacterial activity. For instance, the PR-TPB complex (containing DEAFB) exhibited good activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast (including Candida albicans) .

- DEAFB is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione. This reaction involves using aqueous methylamine as a reagent .

- DEAFB and its derivatives are relevant in materials science due to their unique properties. Researchers explore their crystal structures, conductivity control, environmental stability, and cost-effective manufacturing for applications in electrical, electronic, and optical technologies .

- DEAFB can serve as a dopant in nanostructure films, increasing carrier concentration. This property is valuable for developing active materials in various electronic devices .

Organic Optoelectronic Materials

Photodynamic Therapy (PDT)

Antibacterial and Antifungal Agents

Chemical Synthesis

Materials Science

Dopant in Nanostructure Films

Safety and Hazards

特性

IUPAC Name |

4-(diethylamino)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-3-13(4-2)11-6-5-9(8-14)7-10(11)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHVPRUEBWLGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

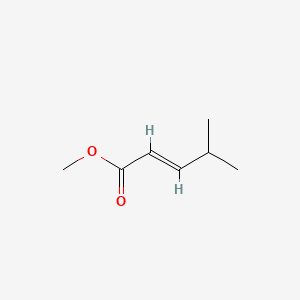

In a 250 mL round bottom flask equipped with stirbar, condenser and nitrogen inlet was placed 3,4-difluorobenzaldehyde (25.0 g, 176 mmol), dimethylsulfoxide (50 mL) and diethylamine (38.6 g, 528 mmol). The resulting solution was boiled gently for 6 hr at which time thin layer chromatography indicated all the difluorobenzaldehyde was consumed. The solution was cooled and transferred to a separatory funnel with ethyl acetate and water. The phases were separated, the organic phase washed well with water, dried (MgSO4) and filtered through a short pad of silica gel. Silica gel (50 g) was added to the filtrate and the mixture concentrated to dryness. This material was placed at the top of a column of silica gel and eluded with a gradient of ethylacetate in hexane (0→4%). Concentration of the pure fractions by rotary evaporation afforded a light brown oil (31.97 g, 92%) of sufficient purity for subsequent transformations: IR (CCl4)1695 cm-1 ; 1H NMR (CDCl3)δ9.70 (s, 1H), 7.41-7.50 (m, 2H), 6.78 (t, J= 8Hz, 1H), 3.39 (q, J=7 Hz, 4H), 1.20 (t, J=7 Hz, 6H); 13C NMR (CDCl3) ppm 189.048, 151.901 (d, J=244 Hz), 142.844 (d, J=8 Hz), 127.880. 126.244 (d, 6 Hz), 116.433 (d, J=23Hz), 115.316 (d, 5 Hz), 45.845 (d, J=6Hz), 12.858 d,J=1 Hz).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B2411229.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone](/img/structure/B2411231.png)

![3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2411232.png)

![N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2411236.png)

![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2411248.png)

![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)